molecular formula C14H17BO3 B2442207 6-(2-Methylpropoxy)-2-naphthaleneboronic acid CAS No. 1228310-17-5

6-(2-Methylpropoxy)-2-naphthaleneboronic acid

Cat. No.: B2442207
CAS No.: 1228310-17-5
M. Wt: 244.1
InChI Key: LRZCWHYVQRQCFU-UHFFFAOYSA-N
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Description

6-(2-Methylpropoxy)-2-naphthaleneboronic acid is an organoboron compound that has garnered interest due to its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a naphthalene ring substituted with a boronic acid group and a 2-methylpropoxy group, making it a versatile reagent in various chemical transformations.

Scientific Research Applications

6-(2-Methylpropoxy)-2-naphthaleneboronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Boronic acids are known to interact with biological molecules, making this compound useful in the development of enzyme inhibitors and sensors.

    Medicine: It can be used in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: The compound is valuable in the production of advanced materials and polymers.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form stable covalent bonds with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

Boronic acids and their esters, including 6-isobutoxynaphthalene-2-boronic acid, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or ester acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the nature of these molecules.

Pharmacokinetics

Boronic acids and their esters are generally known for their stability and resistance to metabolic degradation . This could potentially enhance the bioavailability of the compound, although specific studies would be needed to confirm this.

Result of Action

Given its potential use in sm cross-coupling reactions, the compound could contribute to the synthesis of a wide variety of organic molecules . The effects of these molecules would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 6-Isobutoxynaphthalene-2-boronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . Additionally, the stability of boronic acids and their esters can be influenced by factors such as pH and the presence of diols .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled. Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The unique properties of boronic acids have made them a subject of ongoing research. Current areas of interest include the development of new synthetic methods, the design of boronic acid-based sensors, and the exploration of new applications in drug delivery and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropoxy)-2-naphthaleneboronic acid typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of 6-(2-Methylpropoxy)-2-naphthalene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)-2-naphthaleneboronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

    Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate. The reaction is typically conducted in solvents like toluene or ethanol.

    Protodeboronation: Reagents such as sodium hydroxide or hydrochloric acid are used, often in aqueous or mixed solvent systems.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

    Protodeboronation: The major product is the corresponding naphthalene derivative without the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Formylphenylboronic Acid: Another boronic acid with different substituents, used in organic synthesis.

    6-(2-Methylpropoxy)pyridine-3-boronic acid: A structurally similar compound with a pyridine ring instead of a naphthalene ring.

Uniqueness

6-(2-Methylpropoxy)-2-naphthaleneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2-methylpropoxy group can provide steric hindrance and electronic effects that differentiate it from other boronic acids.

Properties

IUPAC Name

[6-(2-methylpropoxy)naphthalen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-10(2)9-18-14-6-4-11-7-13(15(16)17)5-3-12(11)8-14/h3-8,10,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCWHYVQRQCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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